molecular formula C13H27BN2O4 B1139155 Arginase inhibitor 1 CAS No. 1345808-25-4

Arginase inhibitor 1

Numéro de catalogue B1139155
Numéro CAS: 1345808-25-4
Poids moléculaire: 286.18
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arginase inhibitor 1 is an inhibitor of arginase I and II (IC50s = 223 and 509 nM, respectively, for the recombinant human enzymes). It decreases arginase I activity in CHOK cells expressing human arginase I (IC50 = 8 µM). Arginase inhibitor 1 (100 mg/kg, i.v.) reduces infarct size in a rat model of myocardial ischemia and reperfusion injury induced by left-main coronary artery occlusion.
Arginase inhibitor 1 is a novel and potent small molecule inhibitor of human arginases I and II with IC50s of 223 and 509 nM, respectively. IC50 Value: 223 nM (arginases I);  509 nM (arginases II) Target: Human ArginaseArginase inhibitor 1 is active in a recombinant cellular assay overexpressing humanarginase I (CHO cells). It is 28% orally bioavailable and significantly reduces the infarct size in a rat model of myocardial ischemia/reperfusion injury.

Applications De Recherche Scientifique

Application in Anti-Aging and Antineoplastic Drugs Development

Specific Scientific Field

Pharmaceutical Research and Development

Summary of the Application

Arginases are often overexpressed in human diseases, and they are an important target for developing anti-aging and antineoplastic drugs .

Methods of Application

In this study, a dataset containing 2115 FDA-approved drug molecules is virtually screened for potential arginase binding using molecular docking against several ARG1 and ARG2 structures .

Results or Outcomes

The potential arginase ligands are classified into three categories: Non-selective, ARG1 selective, and ARG2 selective. The evaluated potential arginase ligands are then compared with their clinical use .

Application in Arginine Metabolism Regulation

Specific Scientific Field

Molecular Biology

Summary of the Application

Arginine metabolism mediated by arginases plays a critical role in cell and tissue function. The arginine hydrolysis is deeply involved in the urea cycle, which helps the kidney excrete ammonia from blood .

Application in Tumor Growth Inhibition

Specific Scientific Field

Oncology

Summary of the Application

Systemic or myeloid-specific Arg1 deletion improves antigen-induced proliferation of adoptively transferred T-cells and leads to inhibition of tumor growth .

Methods of Application

Arginase inhibitor was demonstrated to modestly inhibit tumor growth when used alone, and to potentiate antitumor effects of anti-PD-1 monoclonal antibodies and STING agonist .

Results or Outcomes

The application of arginase inhibitor led to the inhibition of tumor growth .

Application in Vascular Function Improvement

Specific Scientific Field

Cardiology

Summary of the Application

Local administration of arginase inhibitors through cutaneous microdialysis probe or via intra-arterial infusion improved vascular function in patients with hypertension, type 2 diabetes along with coronary artery disease as well as heart failure .

Methods of Application

The arginase inhibitors were administered locally through cutaneous microdialysis probe or via intra-arterial infusion .

Results or Outcomes

The application of arginase inhibitors led to the improvement of vascular function in patients .

Application in Mitigating Pathophysiological Conditions

Specific Scientific Field

Pathophysiology

Summary of the Application

Depletion of circulating arginine by administering arginine-hydrolysing enzyme has been shown to mitigate varied pathophysiological conditions ranging from cancer, inflammatory conditions, and microbial infection .

Methods of Application

The arginine-hydrolysing enzyme was administered to deplete circulating arginine .

Results or Outcomes

The application of arginine-hydrolysing enzyme led to the mitigation of varied pathophysiological conditions .

Application in Hypertension and Heart Failure Treatment

Summary of the Application

Local administration of arginase inhibitors has been shown to improve vascular function in patients with hypertension, type 2 diabetes, coronary artery disease, and heart failure .

Methods of Application

The arginase inhibitors were administered locally through a cutaneous microdialysis probe or via intra-arterial infusion .

Propriétés

IUPAC Name

(2R)-2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCCC[C@@](CCN1CCCCC1)(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginase inhibitor 1

Citations

For This Compound
24
Citations
R Baggio, FA Emig, DW Christianson, DE Ash… - … of Pharmacology and …, 1999 - ASPET
An increase in arginase activity has been associated with the pathophysiology of a number of conditions, including an impairment in nonadrenergic and noncholinergic (NANC) nerve-…
Number of citations: 99 jpet.aspetjournals.org
X Dai, Z Ding, Y Tan, H Bao, D Wang… - World Journal of …, 2022 - ncbi.nlm.nih.gov
… the neutrophils from septic patients with arginase inhibitor 1. The expression of ARG1 was … However, after being treated with arginase inhibitor 1, the percentage of IFN-γ and TNF-α …
Number of citations: 4 www.ncbi.nlm.nih.gov
H Meurs, J Zaagsma, H Maarsingh, M van Duin - Allergy, 2019 - ncbi.nlm.nih.gov
CONCLUSION Studies in animal models and in asthmatic patients indicate an im‐portant role for both arginase 1 and arginase 2 in the pathophysiol‐ogy of, particularly severe, asthma …
Number of citations: 27 www.ncbi.nlm.nih.gov
H Zhang - World, 2022 - scholar.archive.org
… that inhibition of ARG1 signaling could restore the effector function of CD8+ T cells of septic patients, we first processed the neutrophils from septic patients with arginase inhibitor 1. The …
Number of citations: 0 scholar.archive.org
GS Clemente, IF Antunes, S Kurhade… - Journal of Nuclear …, 2021 - Soc Nuclear Med
Arginase hydrolyzes L-arginine and influences levels of polyamines and nitric oxide. Arginase overexpression is associated with inflammation and tumorigenesis. Thus, radiolabeled …
Number of citations: 5 jnm.snmjournals.org
D Li, H Zhang, TW Lyons, M Lu, A Achab… - ACS Medicinal …, 2021 - ACS Publications
Comprehensive synthetic strategies afforded a diverse set of structurally unique bicyclic proline-containing arginase inhibitors with a high degree of three-dimensionality. The analogs …
Number of citations: 6 pubs.acs.org
F Zhu, Z Teng, X Zhou, R Xu, X Bing, L Shi… - Frontiers in …, 2022 - frontiersin.org
… Arginase inhibitor 1 is a potent inhibitor of arginase (arginases I and II). We added arginase inhibitor 1 … The results showed that arginase inhibitor 1 significantly reduced the recruitment …
Number of citations: 7 www.frontiersin.org
K Hiramoto, K Orita, Y Yamate, H Kobayashi - Food and Nutrition Sciences, 2021 - scirp.org
… observed with the administration of arginase inhibitor 1 (Figure 7(A)… upon administration of arginase inhibitor 1 (Figure 7(B)). … Effects of arginase inhibitor 1 treatment on skin symptoms in …
Number of citations: 3 www.scirp.org
R Chennupati, I Solga, P Wischmann… - Frontiers in …, 2023 - frontiersin.org
Background In acute myocardial infarction and heart failure, anemia is associated with adverse clinical outcomes. Endothelial dysfunction (ED) is characterized by attenuated nitric …
Number of citations: 1 www.frontiersin.org
D Silberman, A Bucknum, T Bartlett… - Cellular & molecular …, 2012 - nature.com
… (b) 1.5×10 5 C57BL/6J PerC cells±1-MA or IFN-γRKO PerC cells±the arginase inhibitor 1-NA were stimulated with anti-CD3±anti-CD28. CI values represent the ratio of the CD28 …
Number of citations: 13 www.nature.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.